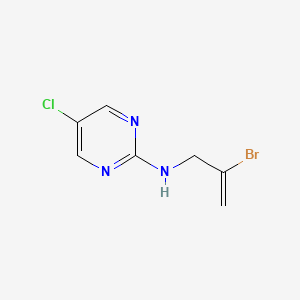
N-(2-bromoprop-2-enyl)-5-chloropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromoprop-2-enyl)-5-chloropyrimidin-2-amine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromopropenyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 5-chloropyrimidin-2-amine.
Bromopropenylation: The introduction of the 2-bromoprop-2-enyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-chloropyrimidin-2-amine with 2-bromoprop-2-enyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Reaction Conditions: The reaction is generally carried out at elevated temperatures (around 80-100°C) to ensure complete substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromoprop-2-enyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Cyclization Reactions: The presence of the bromopropenyl group allows for potential cyclization reactions, forming various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Oxidation Products: Oxidized derivatives such as epoxides.
Reduction Products: Dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: The compound is used as a building block for synthesizing various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Drug Development: Due to its structural features, it is explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(2-bromoprop-2-enyl)-5-chloropyrimidin-2-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromopropenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-bromoprop-2-enyl)-2,2-dichloroacetamide
- N-(2-bromoprop-2-enyl)-N-methyl-1,1-dioxothian-4-amine
Comparison:
- Structural Differences: While these compounds share the bromopropenyl group, they differ in their core structures and substituents, leading to different chemical and biological properties.
- Unique Features: N-(2-bromoprop-2-enyl)-5-chloropyrimidin-2-amine is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties, making it suitable for particular applications in drug development and materials science.
Eigenschaften
IUPAC Name |
N-(2-bromoprop-2-enyl)-5-chloropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3/c1-5(8)2-10-7-11-3-6(9)4-12-7/h3-4H,1-2H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOTURKTCRWMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC1=NC=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
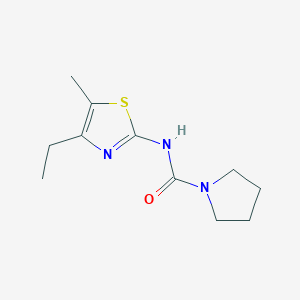
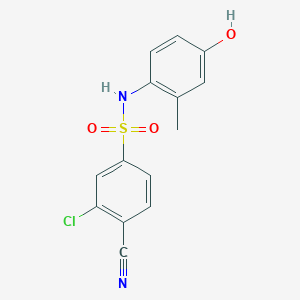

![N-(1-methoxypropan-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6647767.png)
![[3-(Diethylamino)pyrrolidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B6647773.png)
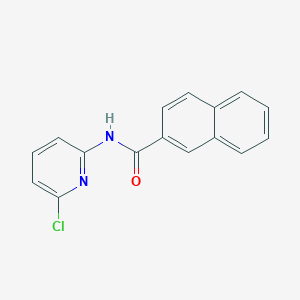
![[3-(Diethylamino)pyrrolidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B6647781.png)
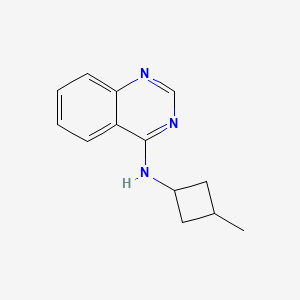
![Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate](/img/structure/B6647805.png)

![2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide](/img/structure/B6647829.png)
![2-[(5-Bromopyridin-3-yl)-ethylamino]ethanol](/img/structure/B6647832.png)
![N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide](/img/structure/B6647840.png)

